molecular formula C16H17ClN2O2 B5730796 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B5730796
M. Wt: 304.77 g/mol
InChI Key: XLIZITWMTSKRKY-UHFFFAOYSA-N
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a pyridinyl acetamide moiety. Its chemical properties make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 2-chloro-4,6-dimethylphenol with 4-methyl-2-pyridinecarboxylic acid, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy intermediate. The final acylation step is carried out under reflux conditions to ensure complete conversion to the desired acetamide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group or removing it entirely.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxyl derivatives or dechlorinated products.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

  • 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide
  • 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)ethanamide
  • 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)propionamide

Comparison: Compared to similar compounds, this compound is unique due to its specific acetamide moiety, which influences its chemical reactivity and biological activity. The presence of the chloro and methyl groups in the phenoxy ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-4-5-18-14(8-10)19-15(20)9-21-16-12(3)6-11(2)7-13(16)17/h4-8H,9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIZITWMTSKRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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